molecular formula C10H5Cl3 B075381 1,2,3-Trichloronaphthalene CAS No. 1321-65-9

1,2,3-Trichloronaphthalene

Cat. No. B075381
CAS RN: 1321-65-9
M. Wt: 231.5 g/mol
InChI Key: QEPTXDCPBXMWJC-UHFFFAOYSA-N
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Description

1,2,3-Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire . If released into the environment, bioaccumulation takes place in fish .


Molecular Structure Analysis

The molecular formula of 1,2,3-Trichloronaphthalene is C10H5Cl3 . The structure of this compound can be represented as follows: a naphthalene ring with three chlorine atoms attached at the 1st, 2nd, and 3rd positions .


Physical And Chemical Properties Analysis

1,2,3-Trichloronaphthalene has a molecular weight of 231.5 g/mol . It has a melting point of 93 °C and a boiling point of 304-354 °C . The compound is insoluble . It has a density of 1.5±0.1 g/cm3, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 55.3±3.0 kJ/mol .

Scientific Research Applications

  • Tissue Distribution and Elimination : Kilanowicz, Galoch, and Sapota (2004) conducted a study on the distribution and elimination of chlorinated naphthalenes, including 1,2,3-Trichloronaphthalene, in rats. They found that these compounds have a slow turnover rate in the rat body and may accumulate in the body, especially with repeated exposure. This study is important for understanding the environmental and health impacts of chlorinated naphthalenes (Kilanowicz, Galoch, & Sapota, 2004).

  • Chemical Properties and Reactions : Burton, Mare, and Suzuki (1974) explored the chlorination of dichloronaphthalene and its effects on the formation of trichloronaphthalene. Their research provides insights into the chemical properties and reactions involving chlorinated naphthalenes, which are useful for industrial applications and environmental studies (Burton, Mare, & Suzuki, 1974).

  • Detection and Measurement Techniques : Donkerbroek et al. (1983) investigated the detection of polychloronaphthalenes, including 1,2,3-Trichloronaphthalene, using sensitized room temperature phosphorescence. This study is significant for developing methods to detect and measure environmental pollutants (Donkerbroek et al., 1983).

  • Molecular Orientation and Structure Analysis : Shestakova et al. (2006) used a magnetic field to study the molecular orientation and structure of 1,2,3-Trichloronaphthalene. Their research provides valuable information on the molecular structure of this compound, which is crucial for various scientific and industrial applications (Shestakova et al., 2006).

  • Environmental Degradation Studies : Su et al. (2014) investigated the thermal degradation of octachloronaphthalene and its relation to trichloronaphthalene. This research helps in understanding the environmental degradation pathways and the potential risks of chlorinated naphthalenes (Su et al., 2014).

  • Environmental and Health Impact Assessments : Falandysz (1998) reviewed data on environmental pollution, chemistry, analysis, sources, formation, persistence, and toxicity of polychlorinated naphthalenes, including 1,2,3-Trichloronaphthalene. This comprehensive review provides important insights into the environmental and health impacts of these compounds (Falandysz, 1998).

Safety And Hazards

1,2,3-Trichloronaphthalene presents an environmental danger . If released into the environment, it will persist, causing long-term adverse effects . It is moderately toxic to the liver . In case of a spill or leak, the area should be isolated in all directions for at least 50 meters for liquids and at least 25 meters for solids .

properties

IUPAC Name

1,2,3-trichloronaphthalene
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InChI

InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H
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InChI Key

QEPTXDCPBXMWJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl
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Molecular Formula

C10H5Cl3
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DSSTOX Substance ID

DTXSID80198454
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Molecular Weight

231.5 g/mol
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Physical Description

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93 °C; bp: 304-354 °C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers., Colorless to pale-yellow solid with an aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor.
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Boiling Point

579 to 669 °F at 760 mmHg (NIOSH, 2023), BETWEEN 304.44 - 354.44 °C, 304-354 °C, 579-669 °F
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Flash Point

392 °F (NIOSH, 2023), 200 °C, (200 °C) (OPEN CUP), 200 °C o.c., 392 °F (open cup), (oc) 392 °F
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Solubility

Insoluble (NIOSH, 2023), Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/, Solubility in water: none, Insoluble
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Density

1.58 (NIOSH, 2023) - Denser than water; will sink, 1.58, 1.58 g/cm³
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Vapor Density

8.0 (Air= 1 at boiling point of trichloronaphthalene), Relative vapor density (air = 1): 8
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.000314 [mmHg], LESS THAN 1 TORR @ 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg
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Mechanism of Action

Of the individual PCN congeners tested, penta-, hexa-, and heptachloronaphthalenes gave full dose- response curves, whereas most of the lower chlorinated congeners as well as octachloronaphthalene were inactive in /the rat hepatoma H4IIE-luc cell (luciferase) assay . The most potent congener was 1,2,3,4,6,7-hexachloronaphthalene . Similar results have been obtained by another study testing individual PCN congeners using the luciferase (and the EROD) assay with recombinant H4IIE rat hepatoma cells. Again, hexa- and heptachloronaphthalenes tested were the most potent congeners, /followed by/ Pentachlorinated congeners .Tetra, tri-, di-, and monochloronaphthalenes were found to be less active. There was also a rank order of potency within the penta- and hexachloronaphthalene isomers, in a manner suggesting that the presence of meta-substituted chlorines is linked to decreased potency. For example, for hexachloronaphthalenes, an approximate ranking order was given as 1,2,3,6,7,8 greater than 1,2,3,4,6,7 greater than 1,2,3,5,6,7 greater than 1,2,3,5,6,8.
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Product Name

1,2,3-Trichloronaphthalene

Color/Form

Colorless to pale-yellow solid.

CAS RN

1321-65-9, 50402-52-3
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Record name 1,2,3-Trichloronaphthalene
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Record name Trichloronaphthalene
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Record name TRICHLORONAPHTHALENE
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Record name TRICHLORONAPHTHALENE
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Melting Point

199 °F (NIOSH, 2023), 93 °C, 199 °F
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Record name TRICHLORONAPHTHALENE
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Record name TRICHLORONAPHTHALENE
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Record name Trichloronaphthalene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichloronaphthalene
Reactant of Route 2
1,2,3-Trichloronaphthalene
Reactant of Route 3
1,2,3-Trichloronaphthalene
Reactant of Route 4
Reactant of Route 4
1,2,3-Trichloronaphthalene
Reactant of Route 5
1,2,3-Trichloronaphthalene
Reactant of Route 6
1,2,3-Trichloronaphthalene

Citations

For This Compound
49
Citations
EG Turner, WP Wynne - Journal of the Chemical Society (Resumed), 1941 - pubs.rsc.org
… When it became evident that the sulphonation of 1 : 2 : 3-trichloronaphthalene needed re-examination, the decision was reached to use as source not dichloro-a-naphthol (A. and W., …
Number of citations: 8 pubs.rsc.org
AK Shestakova, AV Makarkina, OV Smirnova… - Russian chemical …, 2006 - Springer
A complex procedure for quantitative allowance for small but significant effects of molecular orientation by strong static magnetic fields was elaborated. A series of high-resolution 1 H …
Number of citations: 9 link.springer.com
GW Burton, PBD de la Mare - Journal of the Chemical Society B …, 1970 - pubs.rsc.org
The rates and products of alkaline dehydrochlorination of 1,1,2,3,4-pentachlorotetralin and its 2- and 4-deuterio-derivatives have been examined; they establish that the primary kinetic …
Number of citations: 3 pubs.rsc.org
PBD de la Mare, H Suzuki - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Chlorination of 1,5-dichloronaphthalene is known to give a 1,1,2,3,4,5-hexachlorotetralin and a pentachlorodihydronaphthalene, now established to be 1,2,3,4,8-pentachloro-1,2-…
Number of citations: 3 pubs.rsc.org
C Yin, S Liu, X Wang, D Chen… - Journal of the Chinese …, 2003 - Wiley Online Library
Molecular structures of polychlorinated naphthalenes were numerically described with a simple but efficient encoding method. Correspondingly a set of structural parameters were …
Number of citations: 2 onlinelibrary.wiley.com
JJ Donkerbroek, AC Veltkamp, AJJ Praat… - Applied …, 1983 - opg.optica.org
The detection of a series of polychloronaphthalenes (PCN's), ie, mono-, di-, tri-, and tetra-substituted compounds, via sensitized room temperature phosphorescence of biacetyl in …
Number of citations: 8 opg.optica.org
MD Erickson, LC Michael, RA Zweidinger… - Environmental …, 1978 - ACS Publications
A procedure and sampler to collect and analyze for poly-chlorinated naphthalenes (PCN’s) in ambient air were developed. PCN’s were collected on a glass fiber filter (GFF) and two …
Number of citations: 40 pubs.acs.org
SS Golotvin, VA Chertkov - Russian chemical bulletin, 1997 - Springer
A new method of analysis of high-resolution NMR spectra was suggested, and an algorithm and the PAREMUS program package for assignment of patterns of the spectral components …
Number of citations: 10 link.springer.com
J Olivero-Verbel, R Vivas-Reyes… - Journal of Molecular …, 2004 - Elsevier
Polychlorinated naphthalenes (PCNs) are planar compounds with molecular structure similar to dioxins. PCNs induce different biochemical changes by activating cellular aryl …
Number of citations: 30 www.sciencedirect.com
PK Freeman, GE Clapp, BK Stevenson - Tetrahedron letters, 1991 - Elsevier
The regiochemistry of the photolysis of three tetrachloronaphthalenes is sharply dependent upon the presence of triethylamine. Analysis of the steady state kinetics in the presence and …
Number of citations: 9 www.sciencedirect.com

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